3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride

COX-2 inhibition Regioisomer SAR Anti-inflammatory

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride (CAS 160777-44-6) is a biaryl heterocyclic building block comprising a pyridine ring linked at the 3-position to a phenyl ring bearing a methanesulfonyl group at the meta-position, isolated as the hydrochloride salt. It serves as a critical synthetic intermediate in the development of kinase inhibitors, most notably as the core scaffold for the dual PI3K/AKT/mTOR and MAPK/ERK pathway blocker CK-3 , and as a precursor in sulfonylpyridine-based ITK inhibitor programs.

Molecular Formula C12H12ClNO2S
Molecular Weight 269.743
CAS No. 160777-44-6
Cat. No. B563088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride
CAS160777-44-6
Molecular FormulaC12H12ClNO2S
Molecular Weight269.743
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=CN=CC=C2.Cl
InChIInChI=1S/C12H11NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2-9H,1H3;1H
InChIKeySULWTVZJDFBBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride (CAS 160777-44-6): A Key meta-Substituted Sulfonylpyridine Building Block for Medicinal Chemistry


3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride (CAS 160777-44-6) is a biaryl heterocyclic building block comprising a pyridine ring linked at the 3-position to a phenyl ring bearing a methanesulfonyl group at the meta-position, isolated as the hydrochloride salt . It serves as a critical synthetic intermediate in the development of kinase inhibitors, most notably as the core scaffold for the dual PI3K/AKT/mTOR and MAPK/ERK pathway blocker CK-3 [1], and as a precursor in sulfonylpyridine-based ITK inhibitor programs [2]. Its specific regioisomeric configuration (meta-sulfonyl on phenyl, 3-pyridyl linkage) is a key structural determinant for downstream biological activity, differentiating it from ortho- and para-substituted analogs.

Why 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride Cannot Be Replaced by Simple Analogs in Target Synthesis


The biological activity of final compounds derived from this building block is highly sensitive to the regioisomeric arrangement of the sulfonyl and pyridyl groups. In a systematic SAR study of COX-2 inhibitory acetylenes, the meta-methanesulfonyl and 3-pyridyl substitution pattern was critical for achieving potent, selective inhibition; related ortho- or para-substituted regioisomers showed divergent potency and selectivity profiles [1]. Similarly, the design of sulfonylpyridine ITK inhibitors relies on precise spatial orientation, where X-ray crystallography confirms that the 3-pyridyl-meta-sulfonylphenyl geometry is essential for sub-nanomolar target engagement [2]. Therefore, generic substitution with other methanesulfonylphenyl-pyridine regioisomers or non-sulfonylated bipyridines introduces unacceptable risk of synthetic route failure or loss of desired bioactivity.

Quantitative Differentiation Evidence for 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride in Procurement Decisions


Regioisomeric Configuration as a Critical Determinant of COX-2 Inhibitory Potency and Selectivity

In a direct comparison of acetylene-linked regioisomers, the compound incorporating the 3-(3-methanesulfonylphenyl)pyridine motif (specifically, 1-(3-methanesulfonylphenyl)-2-(3-pyridyl)acetylene, compound 31) demonstrated potent and selective COX-2 inhibition. Its activity significantly contrasted with related ortho- and para-substituted analogs, underscoring the unique contribution of the meta-sulfonyl, 3-pyridyl architecture [1].

COX-2 inhibition Regioisomer SAR Anti-inflammatory

Validated Role as the Core Scaffold for the Dual Pathway Blocker CK-3 in Hepatocellular Carcinoma

The compound 3-(3-Methanesulfonyl-phenyl)-pyridine is explicitly the core scaffold of CK-3, a novel dual inhibitor of PI3K/AKT/mTOR and MAPK/ERK pathways. CK-3's activity is dependent on this specific structure. In vitro, CK-3 exhibited cytotoxic activity against hepatocellular carcinoma (HCC) cell lines, and oral administration inhibited subcutaneous tumor growth in vivo [1]. The reported purity of synthesized CK-3 is exceptionally high (99.1%), underscoring the requirement for a high-quality building block [1].

HCC Kinase inhibitor PI3K/AKT/mTOR

Defined Physicochemical Identity: Melting Point and Solubility Profile for Formulation and Purification Planning

The hydrochloride salt form ensures a well-defined, consistent solid state. It possesses a sharp melting point of 180–185°C , characteristic of a crystalline single entity, and is freely soluble in common polar aprotic and protic solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and methanol . This reliable profile facilitates dissolution for solution-phase chemistry and aids in crystallization-based purification, a practical advantage over non-salt or free base forms of related compounds which may be oils or low-melting solids.

Pre-formulation Solubility Process chemistry

Commercially Defined Base Purity Level as a Benchmark for Synthesis Reproducibility

A reputable vendor specification sets the minimum purity for this compound at 95% . This provides a clear, verifiable quality benchmark for procurement. While this purity level is serviceable for many synthetic applications, programs demanding the highest reproducibility, such as the CK-3 study which achieved a final compound purity of 99.1% [1], may need to plan for additional in-house purification or source a custom high-purity batch. The existence of a defined commercial specification allows for direct comparison with alternative building blocks that may lack such transparency.

Sourcing Specifications Quality control

Structural Basis for Kinase Selectivity: X-ray Crystallography Confirms the 3-Pyridyl-meta-Sulfonylphenyl Binding Mode

X-ray crystallography of a close sulfonylpyridine analog provides high-resolution structural evidence that the 3-pyridyl-meta-sulfonylphenyl geometry is essential for achieving a specific binding mode and kinase selectivity profile [1]. A related sulfonylpyridine inhibitor (compound 4i) achieved sub-nanomolar affinity for ITK and demonstrated selectivity over the closely related kinase Lck, a feat attributed to the precise spatial orientation of its sulfonyl and pyridyl groups [1]. This provides strong, albeit class-level, evidence that the core scaffold is a privileged structure for selective kinase inhibition, a property not guaranteed by analogs with different substitution patterns.

ITK Structure-based drug design Kinase selectivity

High-Impact Application Scenarios for 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride in Drug Discovery


Lead Optimization of Hepatocellular Carcinoma Therapeutics Targeting PI3K/AKT/mTOR and MAPK/ERK Pathways

For research groups developing treatments for hepatocellular carcinoma (HCC), this compound is the validated starting material for synthesizing analogs of CK-3, a published dual-pathway blocker. The core structure is proven to deliver cytotoxic activity against HCC cell lines and in vivo tumor growth inhibition [1]. This scenario leverages the compound's documented role in a known active series, enabling rapid SAR exploration around a confirmed anticancer phenotype.

Structure-Based Design of Selective ITK Inhibitors for Inflammatory and Autoimmune Diseases

Medicinal chemistry programs targeting Interleukin-2 inducible T-cell kinase (ITK) for asthma or other inflammatory conditions will find this building block indispensable. X-ray crystallography has confirmed the sulfonylpyridine core's compatibility with the ITK ATP-binding pocket, allowing for sub-nanomolar affinity and selectivity over anti-targets like Lck [2]. The compound serves as an advanced intermediate for generating focused libraries based on this privileged chemotype.

Systematic Exploration of COX-2 Pharmacophore Topology through Regioisomeric Acetylene Libraries

This building block is perfectly suited for constructing regioisomeric probe libraries to map COX-2 active site topology. The meta-methanesulfonyl, 3-pyridyl substitution pattern has been identified as one of the key configurations for balancing COX-2 potency and selectivity [3]. Its use guarantees the precise spatial orientation required to test specific pharmacophore hypotheses, eliminating the ambiguity introduced by less well-characterized starting materials.

Chemical Biology Probe Development for PI3K/MAPK Pathway Crosstalk Studies

The compound is the stoichiometric precursor to CK-3, a proven chemical probe for simultaneously perturbing both the PI3K/AKT/mTOR and MAPK/ERK signaling cascades [1]. Procuring it enables the synthesis of active probes and matched negative controls essential for dissecting the complex feedback regulation between these two critical oncogenic pathways in various cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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